4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
Description
The compound 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a sulfonyl group at the 3-position, a 2-methyl-2-propenyl substituent at the 1-position, and methyl groups at the 4- and 6-positions.
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-(2-methylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)11-19-15(5)10-14(4)17(18(19)20)23(21,22)16-9-7-6-8-13(16)3/h6-10H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUOHWFLDMFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyridinone structure can lead to enhanced cytotoxicity against various cancer cell lines. The sulfonamide group is particularly noted for its role in increasing the compound's interaction with biological targets .
Case Study: Inhibition of Tumor Growth
A study investigated the effects of several pyridinone derivatives on tumor growth in vivo. The results demonstrated that specific derivatives significantly reduced tumor size compared to controls, suggesting that this compound could be a lead compound for further development .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further chemical modifications through standard organic reactions such as nucleophilic substitutions and cycloadditions .
Table: Comparison of Synthetic Reactions Involving Pyridinones
| Reaction Type | Example Compound | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Methoxy-pyridinone | 85 | |
| Cycloaddition | Pyridinone Derivative | 78 | |
| Oxidative Coupling | Sulfonamide Derivative | 90 |
Research Tool Applications
1. Biological Assays
Due to its structural characteristics, this compound is utilized in biological assays aimed at elucidating the mechanisms of action of various biochemical pathways. It can serve as a reference standard in pharmacological studies assessing the efficacy of new drugs targeting similar pathways.
Case Study: Mechanistic Studies
In one study, researchers used this compound to investigate its interaction with specific enzyme targets involved in cancer metabolism. The findings provided insights into how structural modifications could enhance or diminish activity against these targets .
Comparison with Similar Compounds
Key Structural Features:
- Core Pyridinone Ring: A 2(1H)-pyridinone scaffold, which is a common motif in bioactive molecules due to its hydrogen-bonding capacity and aromaticity.
- Sulfonyl Group : The 3-[(2-methylphenyl)sulfonyl] substituent enhances electronic and steric properties, influencing binding affinity and metabolic stability .
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, molecular weight, and reported activities.
Table 1: Structural and Physicochemical Comparisons
*Note: Molecular weights marked with * are estimated based on molecular formulas.
Substituent Effects on Bioactivity
- Sulfonyl Group Position : The 2-methylphenylsulfonyl group in the target compound differs from analogs with 3-methylphenyl (e.g., ) or 4-methylphenyl (e.g., ) substituents. Ortho-substitution (2-methylphenyl) may increase steric hindrance, reducing binding to certain enzymes compared to para-substituted analogs .
- Alkenyl vs.
Research Findings and Limitations
- Lack of Direct Data: No explicit studies on the target compound were found in the evidence. Comparisons rely on structural analogs (e.g., ).
- Key Knowledge Gaps: Metabolic stability and toxicity profiles. Specific target receptors or enzymes.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | 2-methylbenzenesulfonyl chloride, pyridine, 0°C → RT | 75–82 | |
| Allylation | 2-methyl-2-propenyl bromide, K₂CO₃, DMF, 70°C | 68 |
Basic: What analytical methods are most reliable for characterizing structural purity?
Answer:
Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ (δ 2.34–2.36 ppm for methyl groups; δ 4.31 ppm for pyridinone protons) .
- HPLC-PDA : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity analysis (retention time: ~8.2 min) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected within ±1.5 ppm error).
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Answer:
Stability studies should include:
- Buffer systems : Prepare sodium acetate (pH 4.6) and phosphate (pH 7.4) buffers to simulate physiological and storage conditions.
- Degradation kinetics : Monitor via HPLC at 254 nm. At pH > 7, the sulfonyl group may hydrolyze, forming sulfonic acid derivatives (t₁/₂ = 12–24 hrs) .
- Temperature dependence : Accelerated stability testing at 40°C reveals faster degradation (Q₁₀ ≈ 2.1), suggesting refrigeration for long-term storage.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Address discrepancies through:
- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays (e.g., enzyme inhibition, cell viability) with positive controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare activity of derivatives (e.g., replacing the 2-methylphenylsulfonyl group with tosyl) to isolate pharmacophoric contributions .
- Meta-analysis : Cross-reference datasets from Journal of Medicinal Chemistry and Bioinorganic Medicinal Chemistry to identify outlier methodologies .
Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 2HYY). The sulfonyl group shows hydrogen bonding with Lys220 in ATP-binding pockets .
- MD simulations : Conduct 100 ns trajectories in GROMACS to assess conformational stability. The 2-methyl-2-propenyl moiety may induce steric clashes in flexible binding sites .
- QSAR models : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity (R² > 0.85 for COX-2 inhibition) .
Advanced: What is the mechanistic role of the sulfonyl group in electrophilic reactions?
Answer:
The sulfonyl group:
- Activates the pyridinone ring : Enhances electrophilicity at C-5 via resonance withdrawal, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Directs regioselectivity : In Friedel-Crafts alkylation, the meta-directing effect of the sulfonyl group favors substitution at C-4 over C-6 (3:1 regioselectivity) .
- Participates in H-bonding : Stabilizes transition states in SNAr reactions with Knoevenagel adducts (ΔG‡ reduced by 8–12 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
